Elx-02

nonsense mutation readthrough aminoglycoside toxicity PTC suppression

ELX-02 (NB-124) is a fifth-generation eukaryotic ribosome-selective glycoside (ERSG) engineered to induce translational readthrough of premature termination codons (PTCs) without the mitochondrial toxicity (IC50 965±155 mM) and antibacterial activity (MIC 680 mM) that disqualify traditional aminoglycosides such as gentamicin and G418 from chronic in vivo use. With a mitochondrial safety margin 74-fold greater than G418, validated functional CFTR restoration in G542X patient-derived organoids, super-functional G550X readthrough product, and proven cystinosin rescue in CTNS-W138X models, this compound is the procurement-optimized positive control for nonsense suppression screens and chronic-dosing genetic disease models where off-target toxicity would confound results.

Molecular Formula C19H38N4O10
Molecular Weight 482.5 g/mol
CAS No. 1375073-95-2
Cat. No. B607296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElx-02
CAS1375073-95-2
SynonymsELX-02;  ELX 02;  ELX02;  NB-124;  NB 124;  NB124; 
Molecular FormulaC19H38N4O10
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N
InChIInChI=1S/C19H38N4O10/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24/h4-19,24-29H,3,20-23H2,1-2H3/t4-,5-,6-,7+,8-,9+,10-,11+,12+,13-,14-,15-,16-,17-,18-,19+/m1/s1
InChIKeyKJBRSTPUILEBDR-YBNFDXCTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ELX-02 (CAS 1375073-95-2) | Eukaryotic Ribosome-Selective Glycoside for Nonsense Mutation Readthrough


ELX-02 (CAS 1375073-95-2; also known as NB-124) is a synthetic eukaryotic ribosome-selective glycoside (ERSG) engineered to induce translational readthrough of premature termination codons (PTCs), enabling production of full-length functional proteins from genes harboring nonsense mutations [1]. Structurally, it is a fifth-generation designer aminoglycoside analogue optimized to minimize the mitochondrial toxicity and antibacterial activity characteristic of traditional aminoglycosides while preserving ribosomal readthrough activity [2]. ELX-02 is currently under clinical investigation for genetic disorders caused by nonsense mutations, including cystic fibrosis (CF) with G542X and G550X CFTR alleles, nephropathic cystinosis, and Alport syndrome [3].

Why ELX-02 Cannot Be Substituted with Gentamicin, G418, or Other Aminoglycoside Analogues in Readthrough Applications


Traditional aminoglycosides such as gentamicin and G418 exhibit dose-limiting oto- and nephrotoxicity that precludes their chronic use as readthrough therapeutics; G418 demonstrates a mitochondrial IC50 of 13 ± 1 mM and cell toxicity LC50 of 1.3 ± 0.1 mM, while gentamicin exhibits an LC50 of 2.5 ± 0.3 mM and retains substantial antibacterial activity (MIC 6 mM) that would disrupt commensal flora during prolonged treatment [1]. ELX-02 was specifically engineered to uncouple ribosomal readthrough activity from these liabilities, achieving a mitochondrial IC50 of 965 ± 155 mM—approximately 74-fold higher than G418 and 37-fold higher than gentamicin—and an antibacterial MIC of 680 mM, rendering it functionally devoid of antimicrobial activity at therapeutic concentrations [1]. Substitution of ELX-02 with a generic aminoglycoside would therefore introduce unacceptable toxicity profiles and off-target antibacterial effects, compromising both safety and scientific validity in readthrough studies [2].

ELX-02 Quantitative Differentiation Evidence vs. Aminoglycoside Comparators


ELX-02 Exhibits Comparable Readthrough Potency to G418 with Drastically Reduced Cytotoxicity

In a direct comparative analysis across multiple disease-relevant nonsense mutations, ELX-02 demonstrated readthrough activity comparable to G418 while exhibiting 17-fold lower cell toxicity [1]. For the G542X cystic fibrosis mutation, ELX-02 achieved a readthrough score of 6, equivalent to G418 (score of 6) and 12-fold higher than gentamicin (score of 0.5) [1]. Across Usher syndrome mutations R3X and R245X, ELX-02 yielded scores of 22 and 2.1, respectively, compared to G418 scores of 17 and 2.2, and gentamicin scores of 0.1 and 0.3 [1].

nonsense mutation readthrough aminoglycoside toxicity PTC suppression

ELX-02 Demonstrates Negligible Mitochondrial Toxicity Relative to G418 and Gentamicin

ELX-02 exhibits markedly reduced mitochondrial toxicity compared to traditional aminoglycosides. In isolated mitochondria assays, ELX-02 showed an IC50 of 965 ± 155 mM for mitochondrial protein synthesis inhibition, representing a 74-fold reduction in mitochondrial toxicity relative to G418 (IC50 = 13 ± 1 mM) and a 37-fold reduction relative to gentamicin (IC50 = 26 ± 2 mM) [1]. This differential is directly attributable to structural modifications that bias ELX-02 toward eukaryotic cytoplasmic ribosomes over mitochondrial ribosomes [2].

mitochondrial toxicity aminoglycoside safety ERSG engineering

ELX-02 Lacks Detectable Nephrotoxicity and Ototoxicity at Therapeutic Doses in Human Phase 1 Trials

In contrast to the established nephrotoxic and ototoxic profiles of gentamicin and other aminoglycosides, ELX-02 demonstrated no renal or auditory toxicity signals in single-ascending-dose Phase 1 studies [1]. Subcutaneous doses of 0.3 mg/kg to 7.5 mg/kg showed an acceptable safety profile without severe or serious drug-related adverse events, including a specific lack of renal and ototoxicity events [1]. In a multiple-ascending-dose study, while mild injection site reactions occurred, no severe or serious adverse events were reported; hearing threshold changes observed at the 5.0 mg/kg top dose resolved upon drug withdrawal and occurred at comparable frequencies in placebo recipients [2]. Preclinical studies confirmed ELX-02 accumulates in the kidney but neither cytotoxicity nor nephrotoxicity was observed [3].

nephrotoxicity ototoxicity clinical safety aminoglycoside adverse effects

ELX-02 Restores CFTR Function in Patient-Derived G542X Organoids at Levels Comparable to Tezacaftor/Ivacaftor in F508del

In patient-derived intestinal organoids (PDOs) homozygous for the G542X nonsense mutation, ELX-02 treatment produced dose-dependent increases in CFTR activity as measured by Forskolin-induced swelling (FIS) assay [1]. The magnitude of functional restoration achieved with ELX-02 was similar to that obtained with the CFTR modulator combination tezacaftor/ivacaftor in F508del homozygous PDOs, establishing a benchmark for clinically meaningful CFTR rescue [1]. Additionally, ELX-02 treatment of G542X/G542X PDOs resulted in a 5-fold increase in CFTR mRNA levels compared to vehicle-treated controls, normalizing CFTR transcript abundance [1].

CFTR functional restoration patient-derived organoids G542X nonsense mutation Forskolin-induced swelling

ELX-02 Demonstrates High Absolute Bioavailability (98%) Following Subcutaneous Administration

ELX-02 exhibits near-complete absolute bioavailability (geometric mean ratio 0.98) when administered subcutaneously, calculated as the ratio of AUCinf following SC versus IV administration of 0.3 mg/kg [1]. Plasma exposure was dose-proportional with no apparent accumulation upon repeat dosing, and the compound is eliminated predominantly unchanged via renal excretion with a terminal half-life of approximately 0.5 hours [2][3]. This pharmacokinetic profile contrasts with the variable and often poor oral bioavailability of traditional aminoglycosides, which typically require parenteral administration and exhibit accumulation-dependent toxicity [4].

pharmacokinetics bioavailability subcutaneous administration dose proportionality

ELX-02 Demonstrates Broad PTC Readthrough Activity Across Diverse Disease-Relevant Mutations

ELX-02 exhibits robust readthrough activity across a panel of clinically relevant nonsense mutations spanning multiple genes, with activity exceeding gentamicin by orders of magnitude and matching or exceeding G418 in most contexts [1]. Specific readthrough scores: Usher syndrome R3X: ELX-02 22 vs G418 17 vs gentamicin 0.1; Usher syndrome R245X: ELX-02 2.1 vs G418 2.2 vs gentamicin 0.3; Hurler syndrome Q70X: ELX-02 4.5 vs G418 4.2 vs gentamicin 0.2; Cystic fibrosis G542X: ELX-02 6 vs G418 6 vs gentamicin 0.5 [1]. This broad activity profile distinguishes ELX-02 from context-dependent readthrough agents such as ataluren (PTC124), which shows pronounced variability based on stop codon identity and surrounding sequence [2].

premature termination codon readthrough efficiency nonsense mutation panel sequence context

ELX-02 Optimal Application Scenarios for Nonsense Mutation Research and Therapeutic Development


Cystic Fibrosis G542X and G550X Nonsense Mutation Functional Rescue Studies

ELX-02 is optimally deployed in CF research requiring functional restoration of CFTR protein from G542X or G550X nonsense alleles. In patient-derived intestinal organoids homozygous for G542X, ELX-02 treatment achieves CFTR functional restoration comparable in magnitude to tezacaftor/ivacaftor in F508del organoids [1]. Additionally, ELX-02-mediated readthrough of G550X produces a super-functional CFTR protein with gain-of-function properties that can be further enhanced by CFTR modulators such as ivacaftor [2]. Procurement is indicated for laboratories using human bronchial epithelial cells, intestinal organoids, or in vivo CF models requiring chronic readthrough agent exposure without dose-limiting toxicity.

Nephropathic Cystinosis CTNS Nonsense Mutation Readthrough Studies

ELX-02 is uniquely suited for cystinosis research due to its demonstrated ability to restore functional cystinosin protein from CTNS nonsense mutations (including W138X) while accumulating in the kidney without causing cytotoxicity or nephrotoxicity [1]. ELX-02 treatment reduces cystine accumulation to levels comparable to cysteamine treatment in cellular and murine models, supporting its use as a procurement-justified reagent for mechanistic studies of lysosomal cystine efflux and as a comparator for novel readthrough agents targeting renal genetic disorders [1].

General Nonsense Mutation Readthrough Screening and Mechanistic Studies

For laboratories conducting broad nonsense mutation suppression screens, ELX-02 offers a consistent, potent readthrough activity profile across diverse PTC contexts (Usher, Hurler, CF mutations) while eliminating the confounding cytotoxicity and antibacterial effects that plague traditional aminoglycoside comparators [1]. Its 74-fold reduced mitochondrial toxicity relative to G418 and 37-fold reduction relative to gentamicin enable prolonged in vitro exposure without mitochondrial compromise, making it the preferred positive control or primary readthrough agent in high-content screening campaigns and mechanistic studies of ribosomal translation termination [1].

In Vivo Efficacy Studies Requiring Chronic Aminoglycoside-Class Readthrough Agent Exposure

ELX-02 is the procurement-optimized choice for in vivo studies requiring repeated or chronic dosing of a readthrough agent, based on its human Phase 1 safety data demonstrating absence of nephrotoxicity and ototoxicity at therapeutic doses (0.3–7.5 mg/kg SC) [1][2]. Its 98% subcutaneous bioavailability and rapid renal elimination without accumulation enable predictable pharmacokinetic modeling and reduce procedural burden compared to IV-administered aminoglycosides [3]. These properties make ELX-02 particularly valuable for longitudinal efficacy studies in genetic disease mouse models where traditional aminoglycosides would introduce unacceptable cumulative toxicity.

Quote Request

Request a Quote for Elx-02

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.